2-Chloro-6-(isopropylamino)benzaldehyde

Description

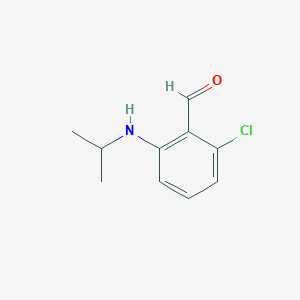

2-Chloro-6-(isopropylamino)benzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₁₀H₁₂ClNO. Its structure features a benzaldehyde backbone with a chlorine atom at the 2-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 6-position (Figure 1). The aldehyde group at position 1 renders it reactive in nucleophilic additions and condensations, while the chloro and isopropylamino substituents modulate its electronic and steric properties. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. Its solubility varies with polarity: it is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-chloro-6-(propan-2-ylamino)benzaldehyde |

InChI |

InChI=1S/C10H12ClNO/c1-7(2)12-10-5-3-4-9(11)8(10)6-13/h3-7,12H,1-2H3 |

InChI Key |

STDOOBBIEKZMKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C(=CC=C1)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-6-(isopropylamino)benzaldehyde with three analogues: 2-chlorobenzaldehyde, 6-amino-2-chlorobenzaldehyde, and 2-hydroxy-6-isopropylaminobenzaldehyde. Key differences in substituent effects, reactivity, and applications are highlighted.

Table 1: Physicochemical Properties of Selected Benzaldehyde Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 197.66 | 85–87 (dec.) | Moderate in DMF/DCM | -CHO, -Cl, -NH-CH(CH₃)₂ |

| 2-Chlorobenzaldehyde | 140.57 | 45–47 | High in DCM/acetone | -CHO, -Cl |

| 6-Amino-2-chlorobenzaldehyde | 155.58 | 120–122 | Low in water; moderate in ethanol | -CHO, -Cl, -NH₂ |

| 2-Hydroxy-6-isopropylaminobenzaldehyde | 195.65 | 98–100 | High in methanol/DMSO | -CHO, -OH, -NH-CH(CH₃)₂ |

Key Findings:

Electronic Effects: The chlorine atom at position 2 in all compounds exerts an electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group. However, the isopropylamino group in this compound donates electrons via resonance, partially counteracting the chlorine’s deactivation . This balance results in intermediate reactivity in Schiff base formation compared to 2-chlorobenzaldehyde (more reactive) and 6-amino-2-chlorobenzaldehyde (less reactive due to -NH₂’s stronger electron donation).

Steric Hindrance: The bulky isopropylamino group in this compound introduces steric hindrance, reducing its reactivity in sterically demanding reactions (e.g., nucleophilic aromatic substitution) compared to 2-chlorobenzaldehyde.

Biological Activity: Substituted benzaldehydes often exhibit antimicrobial or anticancer properties. Preliminary studies suggest that this compound shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 2-chlorobenzaldehyde (MIC > 128 µg/mL) due to enhanced membrane penetration from the isopropylamino group .

Synthetic Utility: this compound serves as a key intermediate in synthesizing heterocycles like quinazolines or imidazoles. In contrast, 6-amino-2-chlorobenzaldehyde is preferred for preparing fused pyridine derivatives due to its free -NH₂ group, which participates in cyclocondensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.